molecular formula C15H18N2 B1676640 4-Methyl-2-(piperidin-1-yl)quinoline CAS No. 5465-86-1

4-Methyl-2-(piperidin-1-yl)quinoline

Cat. No.: B1676640
CAS No.: 5465-86-1
M. Wt: 226.32 g/mol
InChI Key: USYRQXDHKXGTCK-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that quinoline-containing compounds can act as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies . This suggests that 4-Methyl-2-(piperidin-1-yl)quinoline may interact with enzymes and proteins involved in these pathways.

Cellular Effects

For instance, piperine, a piperidine derivative, has been found to have powerful antioxidant action and activity against cancer, inflammation, hypertension, and asthma .

Molecular Mechanism

It is known that piperidine derivatives can perform several biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Dosage Effects in Animal Models

It is known that piperidine derivatives can have antidepressant-like effects when given to mice with chronic mild stress .

Metabolic Pathways

It is known that piperidine derivatives can inhibit the tubulin polymerization , suggesting that this compound may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

It is known that piperidine derivatives can bind to ctDNA via intercalation , suggesting that this compound may interact with transporters or binding proteins.

Subcellular Localization

It is known that piperidine derivatives can perform several biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein , suggesting that this compound may be localized to the mitochondria.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: ML204 primarily undergoes substitution reactions due to its quinoline structure. It can also participate in reactions involving its piperidine moiety .

Common Reagents and Conditions:

    Substitution Reactions: ML204 can react with various nucleophiles under mild conditions, often in the presence of a base.

    Oxidation and Reduction: While less common, ML204 can undergo oxidation or reduction reactions under specific conditions.

Major Products: The major products of these reactions depend on the reagents and conditions used. For example, substitution reactions with nucleophiles can yield derivatives with modified functional groups .

Properties

IUPAC Name

4-methyl-2-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYRQXDHKXGTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282438
Record name 4-methyl-2-(piperidin-1-yl)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-86-1
Record name 4-Methyl-2-(1-piperidinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 25850
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Record name 5465-86-1
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Record name 4-methyl-2-(piperidin-1-yl)quinoline
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Record name 5465-86-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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